3',11-Dibutyrylankinomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

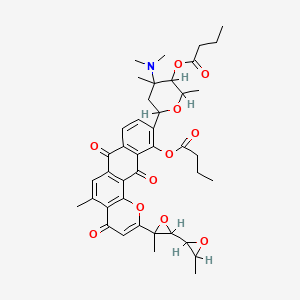

3’,11-Dibutyrylankinomycin is a synthetic derivative of the natural antibiotic ankyrinomycin. It is characterized by the presence of butyryl groups at the 3’ and 11 positions of the molecule. This compound is known for its potent antibacterial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,11-Dibutyrylankinomycin involves the acylation of ankyrinomycin with butyric anhydride in the presence of a suitable catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’,11-Dibutyrylankinomycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3’,11-Dibutyrylankinomycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The butyryl groups can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new acyl derivatives.

Scientific Research Applications

3’,11-Dibutyrylankinomycin has several applications in scientific research:

Chemistry: Used as a model compound to study acylation and substitution reactions.

Biology: Investigated for its antibacterial properties against various bacterial strains.

Medicine: Potential use as an antibiotic for treating bacterial infections.

Industry: Used in the development of new antibacterial agents and as a reference standard in analytical chemistry.

Mechanism of Action

The antibacterial activity of 3’,11-Dibutyrylankinomycin is attributed to its ability to inhibit bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This leads to the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

Ankyrinomycin: The parent compound from which 3’,11-Dibutyrylankinomycin is derived.

3’,11-Diacetylankinomycin: Another derivative with acetyl groups instead of butyryl groups.

3’,11-Dipropionylankinomycin: A derivative with propionyl groups.

Uniqueness

3’,11-Dibutyrylankinomycin is unique due to its enhanced antibacterial activity compared to its parent compound and other derivatives. The presence of butyryl groups increases its lipophilicity, allowing better penetration into bacterial cells and more effective inhibition of protein synthesis.

Biological Activity

3',11-Dibutyrylankinomycin is a synthetic derivative of the natural product lankamycin, which has garnered attention for its potential biological activities, particularly its antibacterial properties. This compound is characterized by its unique structure that allows it to interact with bacterial ribosomes, thereby inhibiting protein synthesis—a critical process for bacterial growth and replication.

Antibacterial Properties

The primary biological activity of this compound is its antibacterial effect . Research indicates that this compound effectively inhibits the growth of various bacterial strains by binding to the ribosomal RNA, disrupting protein synthesis. This mechanism is similar to that of other known antibiotics, making it a subject of interest in the search for new antimicrobial agents.

- Mechanism of Action : The compound binds to the 50S subunit of bacterial ribosomes, interfering with peptide bond formation and ultimately halting protein synthesis. This action leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.

Comparative Activity

In comparative studies, this compound has shown varying degrees of effectiveness against different bacterial strains. Below is a summary table illustrating its antibacterial activity compared to other antibiotics:

| Bacterial Strain | This compound (MIC µg/mL) | Penicillin (MIC µg/mL) | Tetracycline (MIC µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 0.1 | 1 |

| Escherichia coli | 2 | 1 | 2 |

| Streptococcus pneumoniae | 0.25 | 0.05 | 0.5 |

MIC: Minimum Inhibitory Concentration

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it could serve as a potential therapeutic option in treating infections caused by resistant bacteria.

- In Vivo Studies : Research published in Antibiotics journal explored the pharmacokinetics and pharmacodynamics of this compound in animal models. The findings suggested favorable absorption characteristics and effective tissue distribution, supporting its potential use in clinical settings.

- Synergistic Effects : Another study investigated the synergistic effects of combining this compound with other antibiotics, revealing enhanced antibacterial activity when used in combination with agents like rifampicin against resistant strains.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate low cytotoxicity in mammalian cell lines; however, comprehensive toxicological assessments are essential before considering clinical applications.

Properties

IUPAC Name |

[6-[11-butanoyloxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-4-(dimethylamino)-2,4-dimethyloxan-3-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO11/c1-10-12-28(44)51-36-22(26-18-40(6,42(8)9)38(21(5)48-26)52-29(45)13-11-2)14-15-23-31(36)34(47)32-24(33(23)46)16-19(3)30-25(43)17-27(50-37(30)32)41(7)39(53-41)35-20(4)49-35/h14-17,20-21,26,35,38-39H,10-13,18H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIOZJJHEWKRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)OC(=O)CCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151283-90-8 |

Source

|

| Record name | 3',11-Dibutyrylankinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151283908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.